![molecular formula C24H28N4O4 B10841397 2,7-Bis[2-(isopropylamino)acetamido]anthraquinone](/img/structure/B10841397.png)
2,7-Bis[2-(isopropylamino)acetamido]anthraquinone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,7-Bis[2-(isopropylamino)acetamido]anthraquinone is a synthetic compound belonging to the anthraquinone family. Anthraquinones are known for their diverse biological activities and applications in various fields, including medicine and industry. This particular compound has garnered interest due to its potential therapeutic properties, especially in the context of cancer research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2,7-Bis[2-(isopropylamino)acetamido]anthraquinone typically involves the following steps:
Starting Material: The process begins with 2,7-diaminoanthraquinone.
Acetylation: The 2,7-diaminoanthraquinone is acetylated to form 2,7-diacetylaminoanthraquinone.
Amination: The acetylated product is then aminated with isopropylamine to yield the final compound.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, which may alter its functional groups and overall structure.
Reduction: Reduction reactions can also occur, potentially converting the compound into different derivatives.
Substitution: The compound is susceptible to substitution reactions, where functional groups can be replaced with others.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution Reagents: Various amines and halides can be used for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction could produce hydroquinone derivatives.
Wissenschaftliche Forschungsanwendungen
2,7-Bis[2-(isopropylamino)acetamido]anthraquinone has several scientific research applications:
Cancer Research: The compound has shown potential as a telomerase inhibitor, making it a candidate for cancer therapy.
Biological Studies: Its ability to interact with biological molecules makes it useful in studying cellular processes and mechanisms.
Medicinal Chemistry: The compound’s structure allows for modifications, leading to the development of new therapeutic agents.
Industrial Applications: Anthraquinone derivatives are used in dye production and other industrial processes.
Wirkmechanismus
The primary mechanism of action for 2,7-Bis[2-(isopropylamino)acetamido]anthraquinone involves telomerase inhibition. Telomerase is an enzyme that maintains the length of telomeres, which are protective caps at the ends of chromosomes. By inhibiting telomerase, the compound can induce cellular senescence and apoptosis in cancer cells . This makes it a promising candidate for anti-cancer therapies.
Similar Compounds:
2,7-Diaminoanthraquinone: The starting material for the synthesis of the compound.
2,7-Diacetylaminoanthraquinone: An intermediate in the synthesis process.
Other Anthraquinone Derivatives: Compounds such as doxorubicin and daunorubicin, which are also used in cancer therapy.
Uniqueness: What sets this compound apart is its specific structure, which allows for effective telomerase inhibition. This unique property makes it a valuable compound in the field of cancer research, offering potential advantages over other anthraquinone derivatives.
Eigenschaften
Molekularformel |
C24H28N4O4 |
|---|---|
Molekulargewicht |
436.5 g/mol |
IUPAC-Name |
N-[9,10-dioxo-7-[[2-(propan-2-ylamino)acetyl]amino]anthracen-2-yl]-2-(propan-2-ylamino)acetamide |
InChI |
InChI=1S/C24H28N4O4/c1-13(2)25-11-21(29)27-15-5-7-17-19(9-15)24(32)20-10-16(6-8-18(20)23(17)31)28-22(30)12-26-14(3)4/h5-10,13-14,25-26H,11-12H2,1-4H3,(H,27,29)(H,28,30) |
InChI-Schlüssel |
DKNQCGLIKICHPF-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)NCC(=O)NC1=CC2=C(C=C1)C(=O)C3=C(C2=O)C=C(C=C3)NC(=O)CNC(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



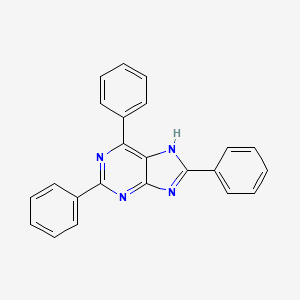
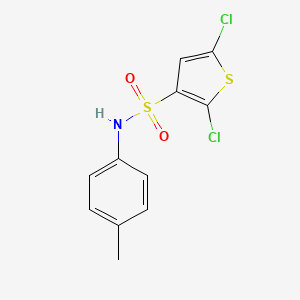
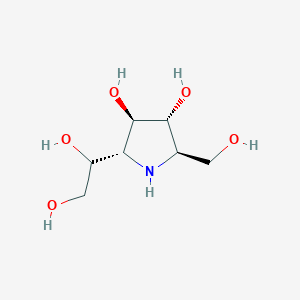






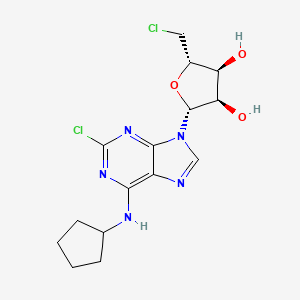
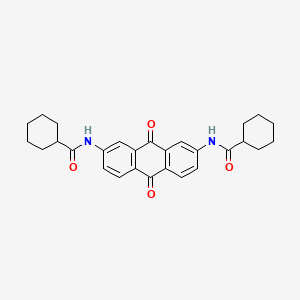
![2,7-Bis[2-(butylamino)acetamido]anthraquinone](/img/structure/B10841383.png)
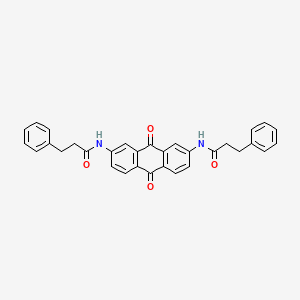
![2,7-Bis[2-(isobutylamino)acetamido]anthraquinone](/img/structure/B10841388.png)